4-(2,4-Difluorophenyl)butanoic acid

Overview

Description

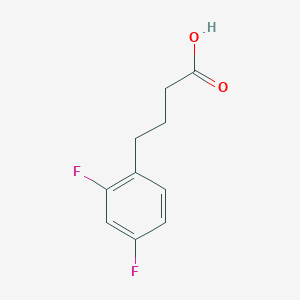

4-(2,4-Difluorophenyl)butanoic acid is a chemical compound belonging to the family of fluoroaromatics. It has the molecular formula C10H10F2O2 and a molecular weight of 200.18 g/mol. This compound is characterized by the presence of a butanoic acid moiety attached to a difluorophenyl group, making it a significant molecule in various chemical and industrial applications.

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been used in the synthesis of new γ-aminobutyric acid (gaba) derivatives , suggesting potential interactions with GABA receptors or related pathways.

Mode of Action

It’s known that similar compounds can participate in suzuki cross-coupling reactions with aryl and heteroaryl halides . This reaction could potentially lead to the formation of biaryl derivatives, which may interact with biological targets in unique ways.

Biochemical Pathways

Given its potential role in the synthesis of gaba derivatives , it may influence pathways related to GABA neurotransmission.

Result of Action

If it does indeed participate in the synthesis of gaba derivatives , it could potentially influence neuronal excitability and other processes regulated by GABA neurotransmission.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Difluorophenyl)butanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the reaction of 2,4-difluorophenyl acetonitrile with ethyl alpha-bromoacetate and zinc in tetrahydrofuran, followed by hydrolysis with sodium hydroxide and post-treatment with diluted hydrochloric acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of inexpensive and readily available raw materials, minimizing waste and ensuring stable product quality .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Difluorophenyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atoms, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the replacement of fluorine atoms with other functional groups.

Scientific Research Applications

4-(2,4-Difluorophenyl)butanoic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings

Comparison with Similar Compounds

Similar Compounds

- 4-(2,4,5-Trifluorophenyl)butanoic acid

- 4-(2,4-Difluorophenyl)butanoic acid

- This compound

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective .

Biological Activity

Overview

4-(2,4-Difluorophenyl)butanoic acid is a synthetic compound with the molecular formula C10H10F2O2 and a molecular weight of 200.18 g/mol. It belongs to the family of fluoroaromatics and has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound may be attributed to its structural characteristics that allow it to interact with various biomolecules. It has been investigated for its potential role in the synthesis of gamma-aminobutyric acid (GABA) derivatives, which are crucial neurotransmitters in the central nervous system. GABA is known for its inhibitory effects on neuronal excitability, making compounds that can modulate GABAergic activity of significant interest in treating neurological disorders.

Target Pathways

- GABA Synthesis : The compound may participate in pathways leading to the formation of GABA derivatives, potentially influencing neurotransmission and neuroprotection.

- Enzyme Inhibition : Similar compounds have been identified as inhibitors of kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme involved in the metabolic pathway associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Biological Activity Studies

Research has shown that this compound exhibits various biological activities:

- Anti-inflammatory Effects : Compounds structurally related to this compound have demonstrated anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

- Analgesic Properties : Similar analogs have been noted for their analgesic effects, indicating potential utility in pain management .

Case Studies

- Neurodegenerative Disease Models : In animal models, derivatives of butanoic acids have been explored for their neuroprotective effects. For instance, compounds that inhibit KYN-3-OHase have shown promise in reducing neurodegeneration associated with conditions like Huntington's disease and Alzheimer's disease .

- Species-Specific Metabolism : A study examining the biotransformation of related compounds across different species indicated variability in metabolic pathways, which could influence the efficacy and safety profiles of these compounds in clinical settings .

Table 1: Biological Activities of this compound Derivatives

Properties

IUPAC Name |

4-(2,4-difluorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c11-8-5-4-7(9(12)6-8)2-1-3-10(13)14/h4-6H,1-3H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFFOGNBDGRXWFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110931-78-7 | |

| Record name | 2,4-Difluorobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110931-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.